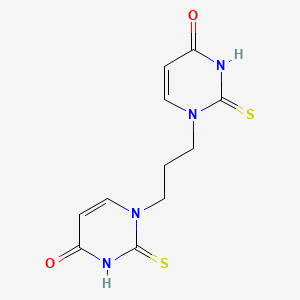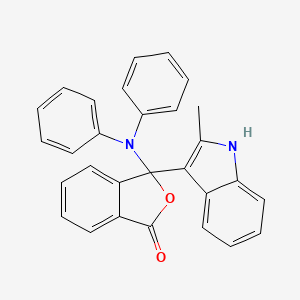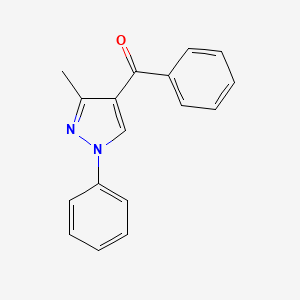![molecular formula C26H53O5P B14367130 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate CAS No. 90860-84-7](/img/structure/B14367130.png)
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is an organic compound with a complex structure that includes multiple ethylhexyl groups and a phosphoryl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate typically involves the reaction of 2-ethylhexanol with phosphoryl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Ethylhexanol+Phosphoryl chloride+Acetic anhydride→2-Ethylhexyl bis[(2-ethylhexyl)oxy]phosphorylacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler alcohols and phosphates.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a component in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phosphoryl group plays a crucial role in these interactions, facilitating the binding to target molecules and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with comparable properties.
Bis(2-ethylhexyl) ether: A related compound with similar chemical behavior.
Uniqueness
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is unique due to its phosphoryl acetate moiety, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a combination of flexibility and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
90860-84-7 |
|---|---|
Formule moléculaire |
C26H53O5P |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
2-ethylhexyl 2-[bis(2-ethylhexoxy)phosphoryl]acetate |
InChI |
InChI=1S/C26H53O5P/c1-7-13-16-23(10-4)19-29-26(27)22-32(28,30-20-24(11-5)17-14-8-2)31-21-25(12-6)18-15-9-3/h23-25H,7-22H2,1-6H3 |
Clé InChI |
ZYYUJWZXIYZOPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
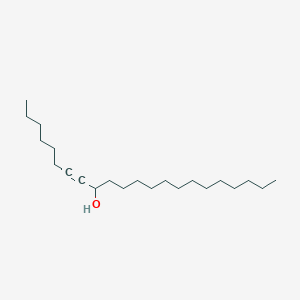
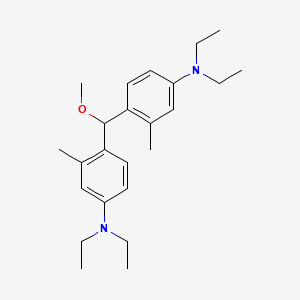
![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
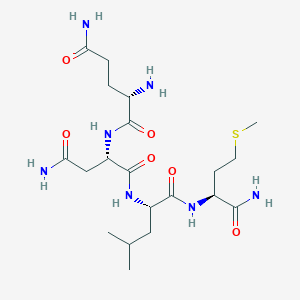
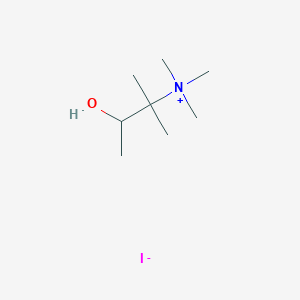
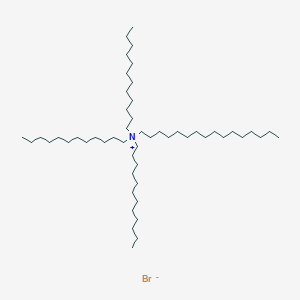
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
